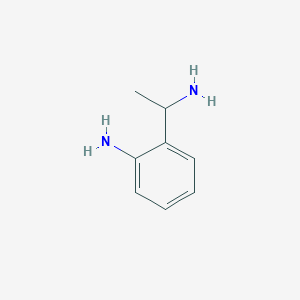

2-(1-Aminoethyl)aniline

Description

BenchChem offers high-quality 2-(1-Aminoethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Aminoethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminoethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQQOKKKXYRMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378054 | |

| Record name | 2-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39909-26-7 | |

| Record name | 2-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-(1-Aminoethyl)aniline

An In-depth Technical Guide to the Synthesis of Racemic 2-(1-Aminoethyl)aniline

2-(1-Aminoethyl)aniline is a key structural motif and a versatile building block in medicinal chemistry and materials science. As a substituted aniline derivative, it incorporates two primary amine functionalities with distinct steric and electronic environments, making it a valuable precursor for the synthesis of heterocyclic compounds, ligands for catalysis, and pharmacologically active molecules.[1][2] The racemic form of this diamine serves as a cost-effective starting point for various synthetic endeavors, with subsequent resolution or asymmetric synthesis employed when specific stereoisomers are required.

This guide provides an in-depth exploration of the principal synthetic pathways to racemic 2-(1-Aminoethyl)aniline, with a focus on the underlying chemical principles, experimental considerations, and practical methodologies. The pathways discussed originate from readily available precursors, primarily 2'-aminoacetophenone and its nitro analogue, offering researchers a comparative analysis of strategic options.

Pathway 1: Direct Reductive Amination of 2'-Aminoacetophenone

The most direct route to 2-(1-Aminoethyl)aniline is the reductive amination of 2'-aminoacetophenone. This one-pot transformation involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The choice of reducing agent and reaction conditions is critical to achieving high yield and selectivity.

Figure 1: General workflow for the direct reductive amination of 2'-aminoacetophenone.

Catalytic Hydrogenation

Catalytic hydrogenation is a robust and scalable method for reductive amination. The reaction is typically performed under a hydrogen atmosphere in the presence of a metal catalyst.

Causality and Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) and Raney Nickel (Raney Ni) are commonly employed. Pd/C is often preferred for its efficiency under milder conditions, while Raney Ni is a more economical but sometimes less selective option. The catalyst facilitates both the imine formation (by dehydrating the hemiaminal intermediate) and the subsequent hydrogenation of the C=N bond.

-

Ammonia Source: Anhydrous ammonia dissolved in a solvent like ethanol or methanol is the most direct nitrogen source. The excess ammonia helps to shift the equilibrium towards imine formation.

-

Solvent: Protic solvents like ethanol or methanol are ideal as they readily dissolve the reactants and the ammonia.

-

Pressure and Temperature: The reaction can often be conducted at moderate hydrogen pressures (50-100 psi) and temperatures (25-80 °C). Higher pressures can accelerate the reaction but may also increase the risk of over-reduction of the aromatic ring or other functional groups, although the aniline ring is relatively resistant.

Experimental Protocol: Catalytic Hydrogenation

-

To a high-pressure hydrogenation vessel, add 2'-aminoacetophenone (1.0 eq) and 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with nitrogen, then evacuate.

-

Cool the vessel to 0 °C and introduce a solution of anhydrous ammonia in methanol (e.g., 7N solution, 5-10 eq).

-

Pressurize the vessel with hydrogen gas to 60 psi.

-

Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours, monitoring hydrogen uptake.

-

Upon completion (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue can be purified by vacuum distillation or column chromatography to yield 2-(1-aminoethyl)aniline.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method that utilizes formic acid derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[3][4] This method obviates the need for high-pressure hydrogenation equipment.

Causality and Experimental Choices:

-

Reagent: Ammonium formate is generally preferred as it tends to give better yields compared to formamide alone.[5] At elevated temperatures (typically 120-170 °C), ammonium formate dissociates into ammonia and formic acid.[3][4][6]

-

Mechanism: The reaction proceeds through the formation of an iminium ion from the ketone and ammonia. A hydride is then transferred from the formate ion to the iminium carbon, releasing carbon dioxide. The resulting product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[5]

-

Temperature: High temperatures are required to drive the reaction, which can be a limitation for sensitive substrates.[3]

Figure 2: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart-Wallach Reaction

-

In a round-bottom flask equipped with a reflux condenser, combine 2'-aminoacetophenone (1.0 eq) and ammonium formate (3-5 eq).

-

Heat the mixture in an oil bath to 160-170 °C for 4-8 hours. The mixture will become a melt and evolve gas (CO2 and H2O).

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature. Add a 10% aqueous HCl solution and reflux for an additional 2-4 hours to hydrolyze the formyl intermediate.

-

After cooling, make the solution strongly basic (pH > 12) by the careful addition of 50% aqueous NaOH.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Pathway 2: Synthesis from 2'-Nitroacetophenone

An alternative strategy begins with the more readily available 2'-nitroacetophenone. This two-step approach first involves the reduction of the nitro group to an amine, yielding 2'-aminoacetophenone, which is then converted to the target molecule using one of the methods described above.

Reduction of the Nitro Group

The selective reduction of an aromatic nitro group in the presence of a ketone is a well-established transformation.

Causality and Experimental Choices:

-

Reducing Agent: A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[7] This method is highly chemoselective for the nitro group. Catalytic hydrogenation (e.g., with Pd/C) can also be used, but conditions must be carefully controlled to avoid reduction of the ketone.

-

Workup: The reaction with SnCl₂ requires a careful basic workup to precipitate tin salts and liberate the free amine.

Experimental Protocol: Nitro Group Reduction with SnCl₂

-

In a round-bottom flask, dissolve 2'-nitroacetophenone (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution.[7]

-

Slowly add concentrated HCl while stirring. The reaction is exothermic and may require cooling in an ice bath.

-

After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated NaOH until the pH is >8. A thick precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2'-aminoacetophenone.[7]

-

This crude product can then be used directly in a subsequent reductive amination step as described in Pathway 1.

Comparative Analysis of Synthesis Pathways

The optimal synthetic route depends on factors such as available equipment, scale, cost of reagents, and safety considerations.

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Catalytic Hydrogenation | 2'-Aminoacetophenone | H₂, Pd/C or Raney Ni, NH₃ | High yield, clean reaction, scalable | Requires specialized high-pressure equipment | 75-90% |

| Leuckart-Wallach | 2'-Aminoacetophenone | NH₄HCO₂ or HCONH₂ | Inexpensive reagents, simple setup | High temperatures, potential for side products, requires hydrolysis step | 50-70% |

| Two-Step from Nitro | 2'-Nitroacetophenone | 1. SnCl₂/HCl2. Reductive Amination | Uses a cheaper starting material | Longer sequence, generates tin waste | 60-80% (overall) |

Conclusion

The synthesis of racemic 2-(1-Aminoethyl)aniline can be effectively achieved through several strategic pathways. Direct catalytic hydrogenation of 2'-aminoacetophenone offers a high-yield and clean route, albeit requiring specialized equipment. The Leuckart-Wallach reaction provides a classic, low-cost alternative suitable for standard laboratory setups, though it often proceeds with lower yields and harsher conditions. For projects where cost is a primary driver, the two-step synthesis from 2'-nitroacetophenone is a viable and robust strategy. The choice of method should be guided by a careful evaluation of the specific requirements of the research or development program, balancing factors of yield, purity, cost, safety, and scalability.

References

- Qian, P., Su, J.-H., Wang, Y., Bi, M., Zha, Z., & Wang, Z. (2017). Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry, 82(12), 6434–6440.

-

Wikipedia. Leuckart reaction. [Link]

- Scientific & Academic Publishing. (2012). Preparation of Aliphatic Amines by the Leuckart Reaction. International Journal of Organic Chemistry, 2, 19-22.

-

Scribd. Acetophenone Reduction by Sodium Borohydride. [Link]

- Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone.

-

ResearchGate. (2013). Proposed two step acid catalysed formation of 2-aminoacetophenone from the hydroxy-imine intermediate. [Link]

- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.

-

Scribd. Studies On The Leuckart Reaction. [Link]

- Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 116-140.

- Chegg. EXPERIMENT 1. KETONE REDUCTION BY SODIUM BOROHYDRIDE: 3-NITROACETOPHENONE AND 9H-FLUOREN-9-ONE.

-

ResearchGate. Scheme 3. Sodium Borohydride Reduction of Acetophenone. [Link]

- Google Patents. Continuous two step flow synthesis of m-amino acetophenone.

-

PubChem. 2-(1-Aminoethyl)aniline. [Link]

-

Chegg. Solved EXPERIMENT SEVEN SODIUM BOROHYDRIDE REDUCTION OF | Chegg.com. [Link]

- Google Patents.

-

Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. [Link]

-

ResearchGate. Scheme 1. Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts. [Link]

-

European Patent Office. CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1. [Link]

-

PubChem. 2'-Aminoacetophenone. [Link]

-

ResearchGate. A brief review on aniline and its derivatives. [Link]

-

SciSpace. A review on Synthesis of Aminoacetanilides. [Link]

Sources

- 1. 2-(1-aminoethyl)aniline | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic Guide to 2-(1-Aminoethyl)aniline: An In-Depth ¹H and ¹³C NMR Analysis

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(1-Aminoethyl)aniline. As a key aromatic diamine, understanding its precise chemical structure is critical for its application in pharmaceutical synthesis and materials science. This document serves as a reference for researchers and drug development professionals, offering a foundational approach to spectral interpretation. We will delve into the theoretical prediction of chemical shifts, multiplicities, and coupling constants based on the molecule's unique electronic and steric environment. Furthermore, this guide outlines a robust, self-validating experimental protocol for acquiring high-fidelity NMR data, ensuring reproducibility and accuracy in structural elucidation.

Introduction: The Structural Significance of 2-(1-Aminoethyl)aniline

2-(1-Aminoethyl)aniline, featuring a primary aniline amine and a chiral aminoethyl side chain at the ortho position, presents a fascinating case for NMR spectroscopic analysis. The interplay between the electron-donating aniline group (-NH₂) and the aliphatic amine substituent creates a distinct electronic environment that profoundly influences the chemical shifts of the aromatic and aliphatic protons and carbons.

Accurate structural confirmation via NMR is the cornerstone of quality control and mechanistic investigation. This guide provides the expertise to not only confirm the identity of 2-(1-Aminoethyl)aniline but also to understand the causal relationships between its molecular architecture and its spectral output.

Predicted Spectral Features: An Expert Assessment

Prior to data acquisition, a theoretical assessment of the NMR spectrum provides a predictive framework for accurate signal assignment.

-

¹H NMR Predictions:

-

Aromatic Region (approx. 6.5-7.5 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution, and are expected to appear as complex multiplets. The electron-donating effect of the aniline NH₂ group is known to shield ortho and para protons, shifting them upfield compared to benzene (7.26 ppm in CDCl₃)[1][2]. However, the ortho-aminoethyl group introduces steric and electronic effects that will further differentiate these signals.

-

Aliphatic Region (approx. 1.0-4.5 ppm): The ethyl side chain protons (-CH(NH₂)-CH₃) will exhibit characteristic splitting patterns. The methine proton (-CH) is expected to be a quartet due to coupling with the three methyl protons, while the methyl protons (-CH₃) should appear as a doublet, coupled to the single methine proton[3].

-

Amine Protons (-NH₂): Both the aniline and the aliphatic amine protons are expected to appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange[3]. These signals can be confirmed by performing a D₂O exchange experiment, which would cause them to disappear from the spectrum.

-

-

¹³C NMR Predictions:

-

Aromatic Region (approx. 115-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the aniline nitrogen (C1) will be significantly shielded due to nitrogen's resonance effect, appearing upfield[4][5]. The carbon bearing the aminoethyl group (C2) will be downfield. The remaining four aromatic carbons (C3-C6) will have shifts influenced by their position relative to the two nitrogen-containing substituents[6][7].

-

Aliphatic Region (approx. 20-55 ppm): Two signals are predicted for the ethyl group carbons. The methine carbon (-CH) will be further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative nitrogen atom.

-

Experimental Protocol for NMR Data Acquisition

This protocol is designed as a self-validating system to ensure high-quality, reproducible data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-(1-Aminoethyl)aniline into a clean, dry NMR tube. Causality: This concentration ensures a good signal-to-noise ratio without causing significant viscosity or solubility issues.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for many organic molecules and has a well-defined residual solvent peak (δ ≈ 7.26 ppm) for referencing[8][9]. For compounds with poor solubility, DMSO-d₆ can be an alternative.

-

Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Trustworthiness: TMS provides a sharp, inert reference point, ensuring the accuracy and comparability of chemical shift measurements across different experiments.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Calibration (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the acquisition.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2 seconds. Causality: This delay allows for nearly complete relaxation of protons, ensuring that signal integrations are quantitative and accurately reflect the ratio of protons.

-

Number of Scans: 8-16. Trustworthiness: Averaging multiple scans improves the signal-to-noise ratio, making weak signals more apparent.

-

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals. The relative integral values should correspond to the number of protons for each signal, providing internal validation of the assignments.

-

-

¹³C NMR Acquisition:

-

Parameters:

-

Experiment: Proton-decoupled (e.g., zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 128-1024. Causality: The low natural abundance of the ¹³C isotope necessitates a larger number of scans to achieve a sufficient signal-to-noise ratio.

-

-

Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

Workflow Diagram: NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Spectral Data Interpretation and Assignment

Based on the principles outlined above and data from analogous structures, the following assignments for 2-(1-Aminoethyl)aniline are proposed.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-6 | ~7.15 | d | 1H | ~7.6 | Ar-H |

| H-4 | ~7.08 | t | 1H | ~7.8 | Ar-H |

| H-3 | ~6.72 | d | 1H | ~8.0 | Ar-H |

| H-5 | ~6.65 | t | 1H | ~7.5 | Ar-H |

| Ar-NH₂ | ~3.70 | br s | 2H | - | Aniline -NH₂ |

| H-1' | ~4.15 | q | 1H | ~6.6 | -CH(NH₂)- |

| C-NH₂ | ~1.80 | br s | 2H | - | Aliphatic -NH₂ |

| H-2' | ~1.40 | d | 3H | ~6.6 | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~145.5 | Ar-C (C-NH₂) |

| C-2 | ~130.0 | Ar-C (C-CH) |

| C-4 | ~128.8 | Ar-CH |

| C-6 | ~127.5 | Ar-CH |

| C-5 | ~118.4 | Ar-CH |

| C-3 | ~116.0 | Ar-CH |

| C-1' | ~52.5 | -CH(NH₂) |

| C-2' | ~24.5 | -CH₃ |

Structural Assignment and Validation

The assignment of signals is a logical process that cross-validates the proposed structure. The integration values in the ¹H NMR spectrum must match the proton count for each unique environment. The splitting patterns (multiplicity) must obey the n+1 rule, confirming the connectivity between adjacent, non-equivalent protons[3]. For instance, the quartet-doublet pattern of the ethyl group protons is a definitive indicator of a -CH-CH₃ moiety.

Diagram: Logical Flow of Spectral Assignment

Caption: Correlation of NMR data to structural features.

Conclusion

This guide establishes a comprehensive framework for the ¹H and ¹³C NMR analysis of 2-(1-Aminoethyl)aniline. By combining theoretical predictions based on fundamental principles with a rigorous experimental protocol, researchers can confidently elucidate and validate the structure of this molecule. The detailed assignments and interpretation serve as a reliable reference, underscoring the power of NMR spectroscopy as an indispensable tool in modern chemical and pharmaceutical research.

References

- Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects. V. ¹³C Nuclear Magnetic Resonance Spectra of Anilines. Journal of the American Chemical Society, 88(11), 2407-2412. [Link unavailable]

- Figueras, J. (1971). Carbon-13 chemical shifts of substituted anilines. The Journal of Organic Chemistry, 36(23), 3617-3620. [Link unavailable]

- Walter, W., & Bauer, G. (1975). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron, 31(24), 3787-3791.

- Li, Y., et al. (2016).

-

Chemistry Stack Exchange. (2020). ¹³C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Stack Exchange Network. [Link]

-

Pramanik, M. M. D., et al. (2019). Chemo- and Regioselective Magnesium-Catalyzed ortho- Alkenylation of Anilines. Organic Letters, 21(15), 5974-5978. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

SpectraBase. (n.d.). Aniline. Wiley-VCH GmbH. [Link]

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. RSC Publishing.

-

Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct? r/chemhelp. [Link]

-

ResearchGate. (n.d.). The ¹H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. ResearchGate. [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Faculty of Chemistry and Pharmacy. [Link]

-

PubChem. (n.d.). 2-(4-Aminophenyl)ethylamine. National Center for Biotechnology Information. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Trace Impurities. Chemistry Department. [Link]

-

ResearchGate. (n.d.). Superimposed ¹H-NMR spectra of the corresponding amines. ResearchGate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. reddit.com [reddit.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Chirality and Enantiomers of 2-(1-Aminoethyl)aniline

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the stereochemical identity of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological properties. This guide provides a comprehensive technical overview of the chirality associated with 2-(1-aminoethyl)aniline, a versatile aromatic diamine. We will delve into the synthesis of the racemic mixture, explore methodologies for the resolution of its constituent enantiomers, and detail the analytical techniques required for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical aspects of this important chiral building block.

The structure of 2-(1-aminoethyl)aniline features a stereocenter at the carbon atom bearing the aminoethyl group, giving rise to two enantiomers: (R)-2-(1-aminoethyl)aniline and (S)-2-(1-aminoethyl)aniline. The distinct spatial arrangement of these enantiomers dictates their interactions with other chiral molecules, a fundamental principle that governs their biological activity and their utility in asymmetric synthesis.

Synthesis of Racemic 2-(1-Aminoethyl)aniline

The preparation of racemic 2-(1-aminoethyl)aniline is most commonly achieved through a two-step sequence starting from the readily available 2'-aminoacetophenone. This method involves the formation of an oxime intermediate, followed by its reduction to the desired primary amine. This approach is often favored over direct reductive amination of the ketone with ammonia, as the latter can be challenging to control and may lead to the formation of secondary and tertiary amine byproducts[1].

Step 1: Synthesis of 2'-Aminoacetophenone Oxime

The initial step involves the condensation of 2'-aminoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is typically carried out in a protic solvent system, such as aqueous ethanol, in the presence of a base to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.

Experimental Protocol:

-

To a solution of 2'-aminoacetophenone (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v), add hydroxylamine hydrochloride (1.2 eq).

-

To this stirred mixture, add a suitable base, such as sodium hydroxide or sodium acetate (2.0-3.0 eq), portion-wise, maintaining the temperature below 30 °C.

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours)[2].

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2'-aminoacetophenone oxime, which can be purified by recrystallization.

Step 2: Reduction of 2'-Aminoacetophenone Oxime to Racemic 2-(1-Aminoethyl)aniline

The reduction of the oxime to the primary amine can be accomplished using various reducing agents. A common and effective method involves the use of zinc dust in the presence of a proton source, such as ammonium formate or acetic acid[3]. Catalytic hydrogenation over a noble metal catalyst (e.g., Palladium on carbon) is also a viable option.

Experimental Protocol (Using Zinc and Ammonium Formate):

-

Dissolve the 2'-aminoacetophenone oxime (1.0 eq) in methanol.

-

Add ammonium formate (4.0-5.0 eq) to the solution.

-

To this stirred mixture, add zinc dust (2.0-3.0 eq) portion-wise. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC[3].

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the zinc salts.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in water and basify with a concentrated solution of sodium hydroxide to a pH > 12.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford racemic 2-(1-aminoethyl)aniline. The crude product can be purified by vacuum distillation or column chromatography.

Chiral Resolution of Racemic 2-(1-Aminoethyl)aniline

The separation of the racemic mixture into its constituent enantiomers is a critical step to access the enantiopure compounds. Two widely employed methods for the resolution of chiral amines are classical diastereomeric salt formation and enzymatic kinetic resolution.

Classical Diastereomeric Salt Resolution

This classical method relies on the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization[4][5]. A commonly used and cost-effective resolving agent for amines is (+)-tartaric acid[6].

Experimental Protocol:

-

To a solution of racemic 2-(1-aminoethyl)aniline (1.0 eq) in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE), add an acyl donor such as diisopropyl malonate (0.5 eq).[7]

-

Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture.

-

Shake the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted amine.

-

After the desired conversion is reached, filter off the enzyme.

-

The acylated amine and the unreacted amine can be separated by column chromatography or by acid-base extraction.

-

The acylated amine can be hydrolyzed back to the free amine to obtain the other enantiomer.

Characterization and Analysis of Enantiomers

The successful synthesis and resolution of the enantiomers of 2-(1-aminoethyl)aniline must be confirmed by appropriate analytical techniques. Chiral HPLC and NMR spectroscopy are the primary methods for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[8] For 2-(1-aminoethyl)aniline, a column like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is a good starting point.[9][10]

Proposed Starting HPLC Method:

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Note: The mobile phase composition, particularly the ratio of hexane to alcohol and the concentration of the basic additive, may need to be optimized to achieve baseline separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be employed to create a diastereomeric environment, leading to separate signals for the enantiomers. This allows for the determination of enantiomeric excess by integrating the respective peaks.

Properties and Applications of Enantiopure 2-(1-Aminoethyl)aniline

The individual enantiomers of 2-(1-aminoethyl)aniline are valuable chiral building blocks in asymmetric synthesis. Their bifunctional nature, possessing both a primary and an aromatic amine, allows for their incorporation into a variety of complex molecular architectures, including pharmaceuticals and chiral ligands for catalysis.[11][12][13] They can also be employed as chiral resolving agents for the separation of other racemic compounds.[14]

| Property | (R)-(+)-1-Phenylethylamine | (S)-(-)-1-Phenylethylamine |

| Specific Rotation | +39° (neat) | -39° (neat) [15] |

Note: The specific rotation values for the closely related 1-phenylethylamine are provided as a reference. The specific rotation of the enantiomers of 2-(1-aminoethyl)aniline should be determined experimentally.

Conclusion

This guide has provided a detailed technical framework for the synthesis, resolution, and analysis of the enantiomers of 2-(1-aminoethyl)aniline. The synthesis of the racemate from 2'-aminoacetophenone is a reliable and scalable process. Both classical diastereomeric salt resolution with tartaric acid and enzymatic kinetic resolution with lipases offer effective pathways to the enantiopure compounds. The successful separation and quantification of the enantiomers can be readily achieved using chiral HPLC. The availability of both (R)- and (S)-2-(1-aminoethyl)aniline opens up avenues for their application as versatile chiral synthons in the development of new chemical entities with specific stereochemical requirements.

References

-

(S)-(-)-1-Phenylethylamine | 2627-86-3. TCI Chemicals.

-

(R)-(+)-1-Phenylethylamine 3886-69-9. TCI Chemicals.

-

Chemists' Guide to Oxime Reduction. Scribd.

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health.

-

(S)-(-)-1-Phenylethylamine 2627-86-3. Tokyo Chemical Industry Co., Ltd. (APAC).

-

Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Science Learning Center.

-

(R)-(+)-1-Phenylethylamine, 98% 100 g. Thermo Fisher Scientific.

-

(R)-(+)-1-Phenylethylamine, 99+%, ee 99+%. Thermo Fisher Scientific.

-

2627-86-3 (S)-(-)-1-Phenylethylamine. AKSci.

-

(S)-(-)-1-Phenylethylamine, ChiPros 99+%, ee 99.5%. Fisher Scientific.

-

1-Phenethylamine | C8H11N | CID 7408. PubChem.

-

Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica.

-

Question: In this experiment (S)-(-)-l-phenylethylamine will be isolated. Racemic (1) - Chegg.

-

Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. ResearchGate.

-

In particular for the kinetic resolution of primary amines, good results were achieved with lipases from Candida antarctica. The.

-

Head-to-Head Comparison of Catalysts for 2'-Aminoacetophenone Synthesis. Benchchem.

-

Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology (RSC Publishing).

-

Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate.

-

Enantiomers: Resolution of 1-Phenylethylamine by Tartaric Acid mechanism. Chegg.

-

Could meso tartaric acid resolve racemic 1-phenethylamine (or similar bases) by forming diastereomers with different physical properties?. Quora.

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.

-

the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure.

-

Chiral HPLC Separations. Phenomenex.

-

Scope and Mechanistic Probe into Asymmetric Synthesis of α-Trisubstituted-α-Tertiary Amines by Rhodium Catalysis. National Institutes of Health.

-

3.3.3: Synthesis of Amines. Chemistry LibreTexts.

-

Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review. ResearchGate.

-

Enzymatic methodology with both (S)- and (R)-selectivity to produce... ResearchGate.

-

Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.

-

INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS.

-

Direct reductive amination of various acetophenone analogues with N-methylaniline a. ResearchGate.

-

Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PubMed Central.

-

Chiralcel-OD-H-OJ-H_Manual.pdf. HPLC.

-

Chiral separation of 1-Phenylethylamine enantiomers. Sigma-Aldrich.

-

chiral columns .

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

-

Identification of byproducts in the synthesis of 2'-Aminoacetophenone oxime. Benchchem.

-

1213875-06-9|(R)-2-(1-Aminoethyl)aniline. BLDpharm.

-

2'-AMINOACETOPHENONE. precisionFDA.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. (R)-(+)-1-Phenylethylamine, 99+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Solved In this experiment (S)-(-)-l-phenylethylamine will be | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. pp.bme.hu [pp.bme.hu]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. hplc.eu [hplc.eu]

- 10. ct-k.com [ct-k.com]

- 11. (S)-(-)-1-Phenylethylamine, 99+%, produced by BASF AG 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. (S)-(-)-1-Phenylethylamine | 2627-86-3 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to 2-(1-Aminoethyl)aniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Aminoethyl)aniline, identified by the CAS number 39909-26-7 , is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in synthetic and medicinal chemistry.[1] Its structure, featuring a primary aromatic amine and a chiral ethylamine side chain ortho to each other, offers a unique steric and electronic profile. This guide provides a comprehensive overview of its chemical properties, safety information, synthesis strategies, and its emerging role in the design and development of novel therapeutic agents. Understanding the nuances of this compound is critical for its effective and safe application in research and drug discovery pipelines.

Chemical Identity and Properties

2-(1-Aminoethyl)aniline is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol .[1] The presence of two amine groups with different basicities and nucleophilicities, along with a chiral center, makes it a valuable intermediate for creating diverse molecular architectures.

| Property | Value | Source |

| CAS Number | 39909-26-7 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Topological Polar Surface Area | 52 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Table 1: Physicochemical Properties of 2-(1-Aminoethyl)aniline

Safety and Handling

As with any reactive chemical intermediate, proper handling of 2-(1-Aminoethyl)aniline is paramount to ensure laboratory safety. The compound is classified as a hazardous substance and requires careful management.

GHS Hazard Classification

According to available safety data sheets, 2-(1-Aminoethyl)aniline is classified as:

-

Skin Irritant (Category 2): H315 - Causes skin irritation.

-

Eye Irritant (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.

Recommended Safety Precautions

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or with heated material.

Handling and Storage:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.

Synthesis and Characterization

The synthesis of 2-(1-Aminoethyl)aniline can be approached through several synthetic routes, typically involving the reduction of a nitro or a related functional group. A plausible and commonly employed strategy involves the reduction of a precursor like 2-(1-azidoethyl)nitrobenzene or the reductive amination of 2-aminoacetophenone.

Illustrative Synthetic Pathway: Reduction of a Nitro Precursor

A common method for the synthesis of anilines involves the reduction of the corresponding nitroaromatic compound. This multi-step synthesis would begin with a suitable starting material, such as 2'-nitroacetophenone.

Caption: A potential synthetic route to 2-(1-Aminoethyl)aniline.

Experimental Protocol: Conceptual Approach

Step 1: Reductive Amination of 2'-Aminoacetophenone

-

Dissolve 2'-aminoacetophenone in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent. A common choice for this transformation is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a palladium catalyst).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction carefully, for instance by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(1-Aminoethyl)aniline.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity.

Characterization

The structural confirmation of 2-(1-Aminoethyl)aniline would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the amine protons. ¹³C NMR would display distinct signals for the aromatic carbons and the two aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 136.

Applications in Drug Discovery and Medicinal Chemistry

The 2-substituted aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of two points of diversity on 2-(1-Aminoethyl)aniline (the aromatic amine and the aliphatic amine) allows for the generation of diverse chemical libraries for screening against various biological targets.

Role as a Scaffold for Kinase Inhibitors

Recent research has highlighted the utility of the 2-substituted aniline moiety in the design of potent kinase inhibitors. For example, a study on the discovery of novel Mer/c-Met dual inhibitors for cancer therapy utilized a 2-substituted aniline pyrimidine-based scaffold. The aniline nitrogen can act as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The ethylamine side chain can be further functionalized to explore additional binding pockets and enhance potency and selectivity.

Caption: Workflow for utilizing 2-(1-Aminoethyl)aniline in drug discovery.

The chirality of 2-(1-Aminoethyl)aniline is also a significant feature, as stereochemistry often plays a crucial role in the interaction of a drug molecule with its biological target. The ability to introduce a specific stereocenter early in the synthetic sequence is highly advantageous in drug development.

Conclusion

2-(1-Aminoethyl)aniline is a valuable and versatile chemical building block with significant potential in synthetic and medicinal chemistry. Its unique structural features, including two reactive amine functionalities and a chiral center, make it an attractive starting material for the synthesis of diverse and complex molecules. While its handling requires adherence to strict safety protocols due to its irritant nature, its utility in the construction of novel compounds, particularly in the realm of kinase inhibitor development, underscores its importance for researchers and drug development professionals. Further exploration of the chemical space accessible from this scaffold is likely to yield novel therapeutic candidates in the future.

References

-

PubChem. (n.d.). 2-(1-Aminoethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(1-Aminoethyl)aniline.

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2023). Biomolecules, 15(8), 1180. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(1-Aminoethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-(1-Aminoethyl)aniline (CAS: 39909-26-7), a substituted aniline of interest in synthetic chemistry and drug development. In the absence of extensive experimental data in the public domain, this document leverages high-level computational chemistry to elucidate the molecule's intrinsic properties. Through Density Functional Theory (DFT) calculations, we explore its stable conformations, intramolecular interactions, and key structural parameters. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, mechanistically-grounded understanding of this molecule's behavior at an atomic level.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are inextricably linked to its three-dimensional structure. For flexible molecules like 2-(1-Aminoethyl)aniline, which possesses a rotatable ethylamine side chain appended to an aniline core, a multitude of conformations are possible.[1] These conformational isomers, or conformers, can exhibit different energies, dipole moments, and abilities to interact with biological targets. Understanding the preferred conformational states and the energetic barriers between them is therefore critical for rational drug design and materials science.

2-(1-Aminoethyl)aniline features two primary amine groups with distinct chemical environments: an aromatic amine directly attached to the benzene ring and an aliphatic amine on the chiral ethyl side chain. This arrangement presents the potential for significant intramolecular interactions, most notably hydrogen bonding, which can play a dominant role in dictating the conformational preferences of the molecule.[2] This guide will dissect these interactions and provide a quantitative analysis of their impact on the molecule's structure.

Methodology: A Computationally-Driven Approach

To overcome the scarcity of experimental data, a robust computational protocol was designed and executed. This in silico approach allows for a detailed exploration of the potential energy surface of 2-(1-Aminoethyl)aniline, providing insights that are often challenging to obtain experimentally.

Computational Protocol

The following workflow was employed to ensure a thorough and accurate conformational analysis:

Figure 1: Computational workflow for the analysis of 2-(1-Aminoethyl)aniline.

-

Step 1: Initial Structure Generation: The 2D structure of 2-(1-Aminoethyl)aniline was obtained from its SMILES string: CC(C1=CC=CC=C1N)N.[3] This was then converted into an initial 3D structure.

-

Step 2: Conformational Search: A comprehensive conformational search was performed using the computationally efficient GFN2-xTB method to explore the molecule's potential energy surface and identify a wide range of possible conformers.

-

Step 3: Geometry Optimization: The lowest energy conformers identified were then subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP functional with the D3 dispersion correction was employed with the def2-SVP basis set. This level of theory provides a good balance of accuracy and computational cost for geometry optimizations of organic molecules.

-

Step 4: Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Step 5: Single Point Energy Refinement: To obtain more accurate relative energies, single point energy calculations were performed on the optimized geometries using a more robust functional, ωB97X-D, which is well-suited for describing non-covalent interactions, and a larger basis set, def2-TZVP.

-

Step 6: NMR Spectra Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts.

-

Step 7: Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate donor-acceptor interactions, providing quantitative insight into intramolecular hydrogen bonding.

Results and Discussion: Unveiling the Conformational Landscape

The conformational search and subsequent DFT optimization revealed two primary low-energy conformers for 2-(1-Aminoethyl)aniline, hereafter referred to as Conformer A and Conformer B .

Conformational Energies and Geometries

Conformer A was identified as the global minimum, being more stable than Conformer B by 1.78 kcal/mol. This energy difference suggests that at room temperature, Conformer A will be the predominantly populated state.

| Parameter | Conformer A (Global Minimum) | Conformer B |

| Relative Energy (kcal/mol) | 0.00 | 1.78 |

| Key Dihedral Angle (°) | ||

| N(aromatic)-C-C-N(aliphatic) | -59.8° | 175.4° |

| Intramolecular H-Bond | Yes (N-H···N) | No |

| H-Bond Distance (Å) | 2.45 | - |

Table 1: Key energetic and geometric parameters of the two most stable conformers of 2-(1-Aminoethyl)aniline.

The most significant geometrical difference between the two conformers lies in the dihedral angle defined by the aromatic nitrogen, the two carbons of the ethyl chain, and the aliphatic nitrogen. In Conformer A, this dihedral angle is approximately -60°, resulting in a gauche-like arrangement that brings the two amine groups into close proximity. This orientation facilitates the formation of an intramolecular hydrogen bond. In contrast, Conformer B adopts an anti-periplanar arrangement with a dihedral angle near 180°, which positions the two amine groups far apart.

Figure 2: The two lowest energy conformers of 2-(1-Aminoethyl)aniline.

Intramolecular Hydrogen Bonding: The Driving Force for Stability

The primary reason for the enhanced stability of Conformer A is the presence of an intramolecular hydrogen bond between the aliphatic amine group (acting as the hydrogen bond donor) and the aromatic amine group (acting as the hydrogen bond acceptor).

Figure 3: The role of intramolecular hydrogen bonding in stabilizing Conformer A.

NBO analysis provides a quantitative measure of this interaction. It reveals a donor-acceptor interaction between a lone pair orbital of the aromatic nitrogen and the antibonding orbital of one of the N-H bonds of the aliphatic amine. The stabilization energy (E⁽²⁾) associated with this interaction in Conformer A was calculated to be 3.15 kcal/mol. This value is indicative of a moderate strength hydrogen bond and is the key factor driving the conformational preference.

Predicted Spectroscopic Properties

The distinct electronic and structural environments of the two conformers are expected to be reflected in their NMR spectra. While experimental data for 2-(1-Aminoethyl)aniline is not available for direct comparison, the calculated chemical shifts provide a valuable prediction for future experimental work.

| Proton | Predicted Chemical Shift (ppm) - Conformer A | Predicted Chemical Shift (ppm) - Conformer B |

| Aromatic-NH₂ | 3.65 | 3.58 |

| Aliphatic-NH₂ | 1.52 | 1.45 |

| CH (methine) | 4.08 | 3.95 |

| CH₃ (methyl) | 1.35 | 1.30 |

| Aromatic Hs | 6.60 - 7.10 | 6.62 - 7.15 |

Table 2: Predicted ¹H NMR chemical shifts for the major conformers of 2-(1-Aminoethyl)aniline.

The chemical shifts for the amine protons are notably different between the two conformers, which is consistent with the presence of hydrogen bonding in Conformer A. The downfield shift of the aromatic amine protons in Conformer A is indicative of their involvement as hydrogen bond acceptors.

Implications for Drug Development and Materials Science

The conformational rigidity imparted by the intramolecular hydrogen bond in the most stable conformer of 2-(1-Aminoethyl)aniline has significant implications:

-

Receptor Binding: In a drug design context, a more rigid molecule has lower entropic penalty upon binding to a receptor, which can lead to higher binding affinity. The preference for a specific conformation means that the molecule will predominantly present one shape to a potential binding partner.

-

Physicochemical Properties: Intramolecular hydrogen bonding can mask the polar amine groups, leading to increased lipophilicity and potentially enhanced membrane permeability.

-

Synthetic Utility: As a synthetic building block, the conformational preferences of 2-(1-Aminoethyl)aniline can influence the stereochemical outcome of reactions.

Conclusion

This in-depth technical guide has elucidated the key structural and conformational features of 2-(1-Aminoethyl)aniline through a rigorous computational approach. The molecule predominantly exists in a conformation stabilized by a moderate intramolecular hydrogen bond between its two amine functionalities. This interaction governs the geometry and relative energy of its stable conformers. The computational data presented herein provides a foundational understanding of this molecule's intrinsic properties, offering valuable insights for its application in research and development.

References

-

PubChem. (n.d.). 2-(1-Aminoethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]

-

PubMed Central (PMC). (2013). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-Aminoethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. 5.7.1 Non-Local Correlation (NLC) Functionals⣠5.7 DFT Methods for van der Waals Interactions ⣠Chapter 5 Density Functional Theory ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 3. 2-(1-Aminoethyl)aniline | C8H12N2 | CID 2771743 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Differential Reactivity of Primary Amino Groups in 2-(1-Aminoethyl)aniline

Abstract

2-(1-Aminoethyl)aniline is a bifunctional molecule of significant interest in synthetic chemistry, particularly as a scaffold in drug discovery and materials science. It possesses two primary amino groups with distinct electronic and steric environments: one aliphatic and one aromatic. This guide provides an in-depth analysis of the factors governing the differential reactivity of these two centers. By leveraging fundamental principles of physical organic chemistry, we elucidate why the aliphatic amino group serves as the dominant nucleophilic site. This understanding is critical for designing regioselective synthetic strategies. This document details the theoretical underpinnings, presents quantitative comparisons, and provides validated experimental protocols for the selective acylation and alkylation of this versatile building block.

Introduction: The Duality of 2-(1-Aminoethyl)aniline

2-(1-Aminoethyl)aniline, with the molecular formula C₈H₁₂N₂, is a substituted aniline that features two primary amine functionalities.[1][2] The first is an aromatic amine, directly bonded to the benzene ring at the C2 position. The second is an aliphatic amine, part of an ethyl side chain at the C1 position. This structural arrangement creates a fascinating case study in chemoselectivity. The ability to selectively functionalize one amino group in the presence of the other is paramount for its use as a versatile synthetic intermediate.[1] This guide will dissect the intrinsic properties of each amino group to establish a predictive framework for their reactivity towards common electrophiles.

Foundational Principles: Unpacking Amine Reactivity

The reactivity of an amine is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom. This lone pair is the source of both its basicity (ability to accept a proton) and its nucleophilicity (ability to attack an electron-deficient center).[3][4][5] However, the chemical environment surrounding the nitrogen atom profoundly modulates these properties.

Electronic Effects: Aliphatic vs. Aromatic Amines

A fundamental distinction in amine reactivity lies between aliphatic and aromatic amines.

-

Aliphatic Amines : In aliphatic amines, the nitrogen atom is bonded to sp³-hybridized carbon atoms. These alkyl groups are electron-donating via an inductive effect (+I), which increases the electron density on the nitrogen atom.[6][7] This enhances the availability of the lone pair, making aliphatic amines relatively strong bases and potent nucleophiles.[6][8]

-

Aromatic Amines : In aromatic amines like aniline, the nitrogen is attached to an sp²-hybridized carbon of the benzene ring. Here, two key effects reduce the lone pair's availability. Firstly, the lone pair is delocalized into the aromatic π-system through resonance, effectively spreading the electron density over the ring.[3][7][9] Secondly, the sp² carbons of the ring are more electronegative than sp³ carbons, exerting an electron-withdrawing inductive effect.[9] Consequently, aromatic amines are significantly weaker bases and less nucleophilic than their aliphatic counterparts.[6][9]

Steric Effects: The Role of the Ortho-Substituent

Steric hindrance, or the physical obstruction around a reactive site, can dramatically impede nucleophilicity.[10][11] In the context of anilines, a substituent at the ortho position (adjacent to the amino group) can sterically shield the nitrogen atom. This phenomenon, known as the "ortho effect," hinders the approach of electrophiles and can also interfere with the solvation of the conjugate acid that forms upon protonation, thereby reducing basicity.[12][13][14]

A Tale of Two Amines in 2-(1-Aminoethyl)aniline

Applying these principles to 2-(1-Aminoethyl)aniline allows for a clear prediction of its chemical behavior.

-

The Aliphatic Amino Group : Located on the chiral ethyl side chain, this -NH₂ group is a primary aliphatic amine. Its lone pair is localized and its electron density is enhanced by the attached alkyl structure. It experiences relatively low steric hindrance. Therefore, it is expected to be the more basic and significantly more nucleophilic of the two.

-

The Aromatic Amino Group : This -NH₂ group is attached directly to the benzene ring. Its nucleophilicity is inherently diminished by resonance delocalization.[3][9] Critically, it is flanked by the bulky 1-aminoethyl substituent in the ortho position. This substituent imposes a substantial ortho effect , further reducing the accessibility and reactivity of the aromatic nitrogen.[12][15]

The confluence of these factors—the inherent high reactivity of the aliphatic amine and the electronically and sterically suppressed reactivity of the aromatic amine—creates a strong bias for reactions to occur at the aliphatic site.

Figure 1: Logical diagram illustrating the electronic and steric factors that determine the differential reactivity of the amino groups in 2-(1-Aminoethyl)aniline.

Quantitative Comparison of Amino Group Properties

| Property | Aliphatic Amino Group (-CH(NH₂)CH₃) | Aromatic Amino Group (-C₆H₄NH₂) |

| Amine Type | Primary, Aliphatic | Primary, Aromatic, Ortho-substituted |

| Electronic Effect | +I (Inductive) from alkyl group | -R (Resonance) with phenyl ring |

| Steric Environment | Low steric hindrance | High steric hindrance (Ortho effect)[12][13] |

| Lone Pair Availability | High (Localized)[7] | Low (Delocalized into π-system)[3][9] |

| Predicted Basicity | Higher (Typical pKa of conjugate acid ~9-10) | Lower (Typical pKa of ortho-substituted anilinium ion ~2-4)[12] |

| Predicted Nucleophilicity | High | Low |

| Favored Reaction | Nucleophilic attack (Acylation, Alkylation) | Generally unreactive under mild conditions |

Protocols for Selective Functionalization

The predictable difference in reactivity allows for the development of robust protocols for selective modification of the aliphatic amino group.

Selective Mono-N-Acylation

N-acylation involves the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide.[16][17] This reaction is highly dependent on the nucleophilicity of the amine.

Figure 2: Experimental workflow for the selective N-acylation of 2-(1-Aminoethyl)aniline.

Detailed Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(1-Aminoethyl)aniline (1.0 eq) and a suitable non-nucleophilic base (e.g., pyridine, 1.2 eq or triethylamine, 1.2 eq). Dissolve the components in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting material.[18]

-

Reaction: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure mono-acylated product.

Self-Validation System: Confirmation of selective acylation at the aliphatic amine can be achieved via spectroscopic analysis:[19]

-

¹H NMR: Expect to see the disappearance of the aliphatic -NH₂ protons and the appearance of a new amide N-H proton signal (typically a broad singlet or triplet) at a downfield chemical shift (δ 7-9 ppm). The chemical shift of the adjacent -CH proton will also be significantly affected.

-

FTIR: Look for the disappearance of the primary amine N-H stretching vibration (typically two bands around 3300-3400 cm⁻¹) and the appearance of a strong amide carbonyl (C=O) absorption band around 1640-1680 cm⁻¹.[20]

-

Mass Spectrometry: The molecular weight of the product should correspond to the addition of one acyl group to the starting material.

Selective Mono-N-Alkylation

Similar to acylation, N-alkylation with agents like alkyl halides is a nucleophilic substitution reaction that will favor the more nucleophilic aliphatic amine.[16]

Detailed Protocol:

-

Setup: In a round-bottom flask, dissolve 2-(1-Aminoethyl)aniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF. Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger.

-

Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.0-1.1 eq) to the suspension. Using a slight excess of the amine can help minimize over-alkylation.

-

Reaction: Heat the reaction mixture (e.g., to 50-80 °C, depending on the reactivity of the alkyl halide) and stir for 6-24 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, filter off the inorganic base. Remove the solvent under reduced pressure.

-

Isolation: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the product by column chromatography to separate the mono-alkylated product from any starting material and potential di-alkylated byproducts.

Self-Validation System:

-

¹H NMR: The integration of the aromatic and aliphatic regions will change. New signals corresponding to the added alkyl group will appear.

-

¹³C NMR: A new carbon signal corresponding to the introduced alkyl group will be present.

-

Mass Spectrometry: The molecular weight will confirm the addition of a single alkyl group.

Conclusion and Outlook

The reactivity of 2-(1-Aminoethyl)aniline is a clear and instructive example of how fundamental electronic and steric principles govern chemical selectivity. The aliphatic amino group is overwhelmingly the more nucleophilic center due to its localized lone pair and freedom from the resonance and steric suppression that deactivates its aromatic counterpart. This inherent reactivity bias enables chemists to perform selective N-acylation and N-alkylation reactions with high fidelity, making this molecule a powerful and predictable building block. For researchers in drug development and materials science, a firm grasp of this differential reactivity is essential for the rational design and efficient synthesis of complex, functionalized molecules.

References

-

Unacademy. Learn About Aromatic and Aliphatic Amines. Available from: [Link]

-

Difference Wiki. Aliphatic Amines vs. Aromatic Amines: What's the Difference? (2024). Available from: [Link]

-

Wikipedia. Ortho effect. Available from: [Link]

-

Scribd. Aliphatic vs Aromatic Amines: Basicity. Available from: [Link]

-

Quora. Why are aromatic amines less basic than aliphatic amines? (2018). Available from: [Link]

-

JoVE. Video: Basicity of Aromatic Amines. Available from: [Link]

-

Fiveable. Nucleophilicity of Amines Definition - Organic Chemistry II Key Term. Available from: [Link]

-

Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. (2014). Available from: [Link]

-

Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Available from: [Link]

-

Quora. How does the ortho effect affect the basicity of aniline? (2018). Available from: [Link]

-

RSC Publishing. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available from: [Link]

-

Organic Letters. Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. (2010). Available from: [Link]

-

Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018). Available from: [Link]

-

ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

-

YouTube. Amines as Nucleophiles. (2014). Available from: [Link]

-

StudySmarter. Basicity and Nucleophilicity of Amines. Available from: [Link]

-

Wiley Online Library. Substituent Effects on the Physical Properties and pKa of Aniline. Available from: [Link]

-

Organic Chemistry Portal. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Available from: [Link]

-

Wikipedia. Amine. Available from: [Link]

-

ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the.... Available from: [Link]

-

ResearchGate. Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF. Available from: [Link]

-

International Journal of ChemTech Research. Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

- Google Patents. Process for the selective alkylation of an aniline.

-

ResearchGate. (PDF) Selective alkylation of aminophenols. Available from: [Link]

-

ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis. Available from: [Link]

-

MDPI. Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation. (2021). Available from: [Link]

- Google Patents. Selective N-alkylation of aniline in the presence of zeolite catalysts.

-

Scientific Reports. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Available from: [Link]

-

Organic Letters. Enantioselective Acylation of 1,2- and 1,3-Diols Catalyzed by Aminophosphinite Derivatives of (1S,2R)-1-Amino-2-indanol. (2012). Available from: [Link]

-

SpectraBase. 2-[1-(2-Aminophenyl)-1-methyl-ethyl]aniline - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

University of Calgary. Ch27 pKa and pI values. Available from: [Link]

-

RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines. Available from: [Link]

-

Semantic Scholar. Chapter 2 Selective a-Amination and a-Acylation of Esters and Amides via Dual Reactivity of O-Acylhydroxylamines Toward Zinc Enolates 2 . 1 a-Functionalization of Esters and Amides. Available from: [Link]

-

TCI America. 2-(1-Aminoethyl)aniline, min 95%, 100 mg. Available from: [Link]

-

MDPI. a-Anilinoketones, Esters and Amides: A Chemical Study. Available from: [Link]

-

Chemistry Stack Exchange. How to synthesise 2-aminoethyl benzene. (2016). Available from: [Link]

-

Reddit. Why is the amino group in aniline an EDG? : r/chemhelp. Available from: [Link]

-

Chemsrc. 2-(2-Aminoethyl)aniline | CAS#:48108-93-6. Available from: [Link]

-

PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Available from: [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. Available from: [Link]

Sources

- 1. 2-(1-aminoethyl)aniline | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. difference.wiki [difference.wiki]

- 7. quora.com [quora.com]

- 8. Learn About Aromatic and Aliphatic Amines [unacademy.com]

- 9. Video: Basicity of Aromatic Amines [jove.com]

- 10. fiveable.me [fiveable.me]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Ortho effect - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. quora.com [quora.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Amine - Wikipedia [en.wikipedia.org]

- 17. Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation | MDPI [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Characteristics of 2-(1-Aminoethyl)aniline in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 2-(1-Aminoethyl)aniline

2-(1-Aminoethyl)aniline, a substituted aromatic amine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol , is a molecule of interest in various fields of chemical synthesis, including the development of novel heterocyclic compounds and polymers.[1] The utility of this compound in drug discovery and materials science is fundamentally linked to its solubility characteristics. A comprehensive understanding of its behavior in a range of organic solvents is paramount for researchers, scientists, and drug development professionals. This guide provides a predictive framework for the solubility of 2-(1-Aminoethyl)aniline, detailed experimental protocols for its quantitative determination, and insights into the interpretation of these results.